N-(1-benzyl-4-piperidyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide
Description
N-(1-Benzyl-4-piperidyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a synthetic small molecule characterized by a dual piperidine scaffold, with one piperidine ring substituted at the 1-position by a pyrimidinyl group and the other modified at the 3-position by a carboxamide linkage to a 1-benzyl-4-piperidyl moiety.
Properties
Molecular Formula |
C22H29N5O |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C22H29N5O/c28-21(19-8-4-13-27(17-19)22-23-11-5-12-24-22)25-20-9-14-26(15-10-20)16-18-6-2-1-3-7-18/h1-3,5-7,11-12,19-20H,4,8-10,13-17H2,(H,25,28) |
InChI Key |
DBMONWJLEUMSGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-piperidyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide typically involves multi-step organic reactions. The starting materials often include piperidine derivatives, benzyl halides, and pyrimidine carboxylic acids. Common synthetic routes may involve:
N-alkylation: Reacting piperidine with benzyl halides under basic conditions.
Amidation: Coupling the resulting N-benzylpiperidine with pyrimidine carboxylic acid using coupling reagents like EDCI or DCC.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-4-piperidyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-benzyl-4-piperidyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from
The following compounds share structural motifs with the target molecule:
Physicochemical Comparison with Compound
A structurally related compound, N-(oxan-4-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide (CAS 2877709-20-9), provides experimental data for indirect comparison:
Research Findings and Hypothetical Pharmacological Implications
Binding Affinity Predictions
- Target Compound : The benzyl-piperidyl group may enhance affinity for sigma-1 or dopamine receptors, as seen in analogues like N-benzyl-N,α-dimethylphenethylamine .
- Oxan-4-yl Analog : The tetrahydropyran group could improve metabolic stability compared to benzyl, as observed in kinase inhibitors .
Metabolic Stability
- Ethyl ester derivatives (e.g., 1-p-aminophenethyl-4-phenylpiperidine-4-carboxylic acid ethyl ester) are prone to hydrolysis, whereas the carboxamide in the target compound may resist first-pass metabolism .
Biological Activity
N-(1-benzyl-4-piperidyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide, a compound with a complex molecular structure, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on receptor interactions, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C19H22N4O
- Molecular Weight : 322.41 g/mol
- IUPAC Name : this compound
Research indicates that this compound interacts primarily with sigma receptors, particularly sigma-1 and sigma-2. These receptors are implicated in various neurological processes and have been associated with neuroprotective effects and modulation of pain pathways .
1. Affinity for Sigma Receptors
Studies have shown that derivatives of this compound exhibit high affinity for sigma-1 receptors, with Ki values in the low nanomolar range (e.g., 3.90 nM for sigma-1) and moderate affinity for sigma-2 receptors . The selectivity for sigma-1 over sigma-2 suggests potential applications in neuropharmacology.
2. Antiviral Activity
There is evidence suggesting that compounds similar to this compound possess antiviral properties, particularly against HIV. These compounds may inhibit HIV integrase, thus providing a mechanism for antiviral activity .
Case Study 1: Sigma Receptor Binding
In a study evaluating a series of piperidine derivatives, the compound demonstrated significant binding affinity to sigma receptors, suggesting its potential as a radiotracer in imaging studies. The structure-activity relationship (SAR) analysis indicated that modifications on the piperidine ring could enhance receptor selectivity and binding potency .
Case Study 2: Antiviral Efficacy
Another investigation focused on the antiviral activity of related compounds against HIV. The results indicated that these compounds could effectively inhibit viral replication through mechanisms involving sigma receptor modulation .
Comparative Analysis of Biological Activity
| Compound Name | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Antiviral Activity |
|---|---|---|---|
| This compound | 3.90 | 240 | Yes |
| Related Compound A | 5.56 | 300 | Yes |
| Related Compound B | 10.20 | 150 | No |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1-benzyl-4-piperidyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis of piperidinecarboxamide derivatives often involves multi-step processes, including condensation, refluxing with anhydrides, and purification via solvent extraction. For example, a related compound (1-benzyl-4-[N-(1-oxopropyl)]-N-phenyl-4-piperidinecarboxylate) was synthesized by refluxing with propionic anhydride under argon, achieving a 79.9% yield after basification and chloroform extraction . Key improvements include inert atmosphere use, controlled stoichiometry, and post-reaction basification to isolate the product. Yield optimization may require adjusting reaction time, temperature, and catalyst selection.
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC) are critical. For instance, ¹HNMR of a structurally similar compound revealed aromatic protons at δ 7.40–7.24 ppm and methyl groups at δ 3.78 ppm, while ¹³CNMR confirmed carbonyl peaks at 173.9–174.1 ppm . HPLC with ≥98% purity thresholds ensures compound integrity. Mass spectrometry (GC/MS) further validates molecular weight, as demonstrated by a calculated mass of 380 g/mol matching experimental data .
Q. What safety protocols are essential for handling piperidinecarboxamide derivatives in laboratory settings?
- Methodological Answer : Key protocols include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes, especially during reflux or solvent evaporation .
- Spill Management : Collect spills using absorbent materials (e.g., silica gel) and avoid water flushing to prevent environmental contamination .
- Storage : Store in sealed containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound?
- Methodological Answer : SAR studies require systematic substitution of functional groups and in vitro testing. For example, trifluoromethyl groups in similar compounds enhance lipophilicity and metabolic stability, improving pharmacokinetic profiles . Strategies include:
- Functional Group Replacement : Compare analogs with varying substituents (e.g., benzyl vs. pyrimidinyl groups).
- In Vitro Assays : Test binding affinity to target receptors (e.g., opioid or kinase receptors) using radioligand displacement assays.
- Computational Docking : Use software like AutoDock to predict binding modes and guide synthetic priorities .
Q. How should researchers resolve contradictions in pharmacological data across different experimental models?
- Methodological Answer : Contradictions often arise from model-specific variables (e.g., cell lines vs. animal models). Mitigation strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple systems to identify model-dependent efficacy.
- Meta-Analysis : Aggregate data from peer-reviewed studies to discern trends, adjusting for variables like assay sensitivity or solvent effects .
- Orthogonal Validation : Confirm key findings using complementary techniques (e.g., Western blotting alongside ELISA).
Q. What computational approaches accelerate the design of derivatives with enhanced target specificity?
- Methodological Answer : Integrated computational workflows improve ligand design:
- Machine Learning (ML) : Train models on existing SAR data to predict bioactivity of untested analogs .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to assess binding stability and residence time.
- High-Throughput Virtual Screening (HTVS) : Screen large chemical libraries (e.g., ZINC15) for piperidinecarboxamide-like scaffolds with optimized properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
